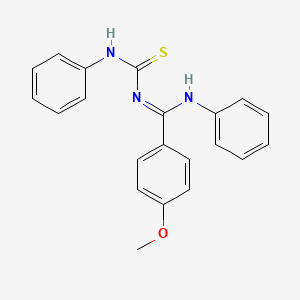

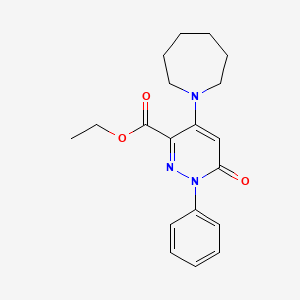

(E)-4-methoxy-N'-phenyl-N-(phenylcarbamothioyl)benzimidamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(E)-4-methoxy-N’-phenyl-N-(phenylcarbamothioyl)benzimidamide” is a benzimidazole derivative . Benzimidazoles are a class of heterocyclic, aromatic compounds which share a fundamental structural characteristic of six-membered benzene fused to five-membered imidazole moiety . They have been widely utilized as donor units in the molecular engineering of highly conjugated donor–acceptor materials for optoelectronics .

Applications De Recherche Scientifique

Anti-Inflammatory and Anti-Arthritic Properties

(E)-4-methoxy-N’-phenyl-N-(phenylcarbamothioyl)benzimidamide: has shown promise in inhibiting arthritis by targeting the signal transducer and activator of transcription 3 (STAT3) pathway . Researchers have synthesized a novel derivative called (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP) , which exhibits potent anti-inflammatory and anti-arthritic activities. MMPP inhibits pro-inflammatory responses by blocking STAT3 activation and downstream signaling in murine macrophages and human synoviocytes from patients with rheumatoid arthritis (RA). Additionally, MMPP demonstrated efficacy in a collagen antibody-induced arthritis (CAIA) mouse model in vivo. These findings suggest that MMPP holds great potential for RA treatment.

Bioactivity Against Cancer Cells

Another avenue of research involves exploring the bioactivity of this compound against cancer cells. While specific studies on (E)-4-methoxy-N’-phenyl-N-(phenylcarbamothioyl)benzimidamide are limited, related benzimidazole derivatives have been investigated. For instance, 2-phenylbenzimidazoles synthesized with high yield and efficiency were evaluated for their effect on cancer cell lines (A549, MDA-MB-231, and PC3). Understanding the structure-activity relationship of these compounds could provide insights into potential anticancer applications .

Electron Beam Modification

Organic materials modified by electron beams have applications in various fields, including biomedical, textile, environmental protection, electrical, and radiation dosimetry. While direct studies on (E)-4-methoxy-N’-phenyl-N-(phenylcarbamothioyl)benzimidamide are scarce, exploring its behavior under electron beam irradiation could reveal novel properties and applications. Investigating its stability, reactivity, and potential for functionalization may lead to innovative uses in material science .

Metal Complexes and Coordination Chemistry

Considering the compound’s structural features, it may form coordination complexes with transition metals. Research on acyclic and cyclic imines and their metal complexes has gained attention. Investigating the ligand properties of (E)-4-methoxy-N’-phenyl-N-(phenylcarbamothioyl)benzimidamide could contribute to the field of coordination chemistry, potentially leading to catalytic applications or materials with unique properties .

Propriétés

IUPAC Name |

(1Z)-1-[anilino-(4-methoxyphenyl)methylidene]-3-phenylthiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3OS/c1-25-19-14-12-16(13-15-19)20(22-17-8-4-2-5-9-17)24-21(26)23-18-10-6-3-7-11-18/h2-15H,1H3,(H2,22,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZERZOJQOXSUEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=NC(=S)NC2=CC=CC=C2)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C(=N/C(=S)NC2=CC=CC=C2)/NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-4-methoxy-N'-phenyl-N-(phenylcarbamothioyl)benzimidamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one (2S,3S)-2,3-bis(benzoyloxy)succinate](/img/structure/B2662033.png)

![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide](/img/structure/B2662041.png)

![N-(benzo[d]thiazol-6-yl)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide](/img/structure/B2662042.png)

![N'-(1-methyl-4-pyrazolo[3,4-d]pyrimidinyl)-2-(1-naphthalenyl)acetohydrazide](/img/structure/B2662043.png)

![N-(prop-2-yn-1-yl)-2-[(prop-2-yn-1-yl)amino]benzamide](/img/structure/B2662045.png)

![2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B2662053.png)

![(4aR,5R,6aS,6bR,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-6-[[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxymethyl]-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B2662056.png)